molecular formula C13H12F3N3O2S B2446854 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034288-88-3

3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2446854
CAS No.: 2034288-88-3
M. Wt: 331.31
InChI Key: PVJLGGAKJAUOCT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound featuring a pyrrolidine core substituted with a thiophene-linked 1,2,4-oxadiazole ring and a 3,3,3-trifluoropropanone terminus. This structure combines several pharmacologically relevant motifs. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, known for its versatility in drug discovery efforts, often serving as a bioisostere for ester and amide functionalities . The inclusion of a thiophene ring, a common feature in bioactive molecules, further enhances the compound's potential for interaction with biological targets . The trifluoromethyl group is a critical element in modern agrochemical and pharmaceutical agents, known to improve metabolic stability, enhance lipophilicity, and influence binding affinity . The integration of a pyrrolidine ring, a saturated heterocycle widely found in approved therapeutic agents, contributes to the three-dimensional structure and can be crucial for target engagement . While the specific biological profile and mechanism of action of this compound require further investigation, its molecular architecture makes it a compelling candidate for research in various areas, including the development of novel enzyme inhibitors, receptor modulators, and chemical probes. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in projects focused on heterocyclic chemistry and fluorine-based drug design. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)5-10(20)19-3-1-8(6-19)11-17-12(21-18-11)9-2-4-22-7-9/h2,4,7-8H,1,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJLGGAKJAUOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a trifluoro group, a thiophene ring, and an oxadiazole moiety. Its molecular formula is C19H16F3N3O3SC_{19}H_{16}F_3N_3O_3S, with a molecular weight of approximately 423.41 g/mol. The presence of the trifluoro group enhances lipophilicity and may influence biological interactions.

Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant biological activities, including anticancer and antimicrobial properties. The mechanisms by which 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one:

Activity Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
AntimicrobialStaphylococcus aureus10.0Inhibits cell wall synthesis
HDAC InhibitionVarious Cancer Cells20 nMInhibits HDAC activity

Case Studies

Recent studies have demonstrated the efficacy of related compounds in various therapeutic areas:

  • Anticancer Activity : A study reported that derivatives similar to 3,3,3-Trifluoro compounds exhibited higher cytotoxicity against human leukemia cell lines compared to standard chemotherapeutics like doxorubicin . The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Research indicated that thiophene-based compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 6.25 to 12.5 µg/mL .

Scientific Research Applications

Antifungal Applications

Research indicates that derivatives of thiophene and oxadiazole exhibit significant antifungal properties. For instance, studies on similar compounds have demonstrated their effectiveness against various fungal pathogens such as Fusarium graminearum and Botrytis cinerea, which are known to affect agricultural outputs significantly .

Case Study: Antifungal Activity

A study synthesized a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives and evaluated their antifungal activity. Some compounds showed promising results with EC50 values lower than that of standard antifungal agents . This suggests that the trifluorinated compound may also possess similar or enhanced antifungal activity.

Anticancer Potential

The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. Research on related compounds has shown that they can act as potential anticancer agents. For example, a study involving 1,3,4-oxadiazoles highlighted their effectiveness against cancer cell lines, indicating that modifications similar to those found in 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one could lead to novel anticancer therapies .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. Advanced synthetic methodologies such as microwave-assisted synthesis or solvent-free conditions may be utilized to enhance yield and purity. Structural analysis through techniques like X-ray crystallography can provide insights into its conformation and interaction with biological targets .

Summary of Applications

Application AreaDescriptionEvidence
Antifungal Activity Potential use as a fungicide against key agricultural pathogensStudies show significant antifungal activity against Fusarium and Botrytis species
Anticancer Activity Possible development as an anticancer agentRelated compounds exhibit cytotoxic effects on cancer cell lines
Synthetic Methodology Innovative synthesis techniques can improve yield and efficiencyMicrowave-assisted synthesis reported to enhance product formation

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position. This reactivity is influenced by the electron-withdrawing trifluoromethyl group and the thiophene substituent.

Reaction TypeConditionsReagents/PartnersYield (%)Source
Aminolysis Reflux in DMF, 12 hPrimary amines (e.g., benzylamine)65–78
Thiolysis RT, K₂CO₃ in THFThiophenol derivatives50–62
  • Key Insight : Substitution at C-5 is regioselective due to the resonance stabilization provided by the oxadiazole nitrogen atoms . Steric hindrance from the pyrrolidine ring slows reactivity compared to simpler oxadiazoles.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.

Reaction TypeConditionsDipolarophileProductSource
With Alkynes 80°C, CuI catalysisPhenylacetyleneTriazole-fused derivatives
With Nitriles Microwave, 120°CAcetonitrileTetrazole analogs
  • Mechanistic Note : The trifluoromethyl group enhances dipolarophilicity by polarizing the oxadiazole π-system .

Reactivity at the Pyrrolidine Nitrogen

The pyrrolidine’s secondary amine engages in alkylation and acylation reactions, though steric hindrance from the oxadiazole-thiophene group moderates reactivity.

Reaction TypeConditionsReagentsOutcomeSource
Alkylation K₂CO₃, DMF, 60°CMethyl iodideN-Methylpyrrolidine derivative (42%)
Acylation RT, CH₂Cl₂, DIPEAAcetyl chlorideN-Acetyl product (55%)

Trifluoropropanone Ketone Reactivity

The trifluoropropanone group undergoes nucleophilic additions and reductions, though the CF₃ group deactivates the carbonyl.

Reaction TypeConditionsReagentsProductYield (%)Source
Grignard Addition −78°C, THFMeMgBrTertiary alcohol (racemic)30
Reduction (NaBH₄) RT, MeOHNaBH₄Secondary alcohol<10
  • Challenges : Low yields in reductions stem from the strong electron-withdrawing effect of CF₃, which destabilizes the transition state .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings, enabling aryl diversification.

Reaction TypeConditionsBoronic AcidCatalyst SystemYield (%)Source
Suzuki Coupling 100°C, Pd(PPh₃)₄, K₂CO₃, dioxane4-Methoxyphenylboronic acidBiaryl-thiophene derivative73

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form amidoxime intermediates.

ConditionsReagentsProductYield (%)Source
6M HCl, reflux, 24 hHClAmidoxime + CO₂85
NaOH (aq), 70°C, 12 hNaOHCarboxylate derivative90

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiophene ring, forming reactive thiyl radicals.

ConditionsOutcomeApplicationsSource
UV (254 nm), benzeneThiyl radical generationPolymer crosslinking

Critical Analysis of Reactivity Trends

  • Electronic Effects : The CF₃ group strongly deactivates the ketone but enhances oxadiazole electrophilicity .

  • Steric Effects : The pyrrolidine and thiophene substituents hinder reactions at the oxadiazole C-3 position.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions .

Q & A

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurposeReference
Oxadiazole CyclizationHOBt, TBTU, NEt₃, DMFAmide activation
PurificationSilica gel (hexane/EtOAc)Isolate regioisomers

Q. Table 2. Spectroscopic Benchmarks

Group1H^{1}\text{H} NMR (δ, ppm)19F^{19}\text{F} NMR (δ, ppm)
CF₃-−60 to −70
Thiophene7.0–7.5 (m, 2H)-
Pyrrolidine3.5–4.0 (m, 4H)-

Q. Table 3. Computational Tools for SAR

ToolApplicationExample Software
Molecular DockingTarget binding predictionAutoDock Vina
MD SimulationsConformational samplingGROMACS

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